4-氟-4'-(反式-4-丙基环己基)-1,1'-联苯

描述

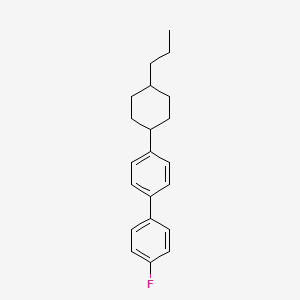

4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is an organic compound with the molecular formula C21H25F. It is a biphenyl derivative where one phenyl ring is substituted with a fluoro group and the other with a trans-4-propylcyclohexyl group. This compound is known for its applications in liquid crystal materials due to its unique structural properties .

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : C21H25F

- Molecular Weight : 314.43 g/mol

- CAS Number : 87260-24-0

- Purity : Typically >98% .

Liquid Crystalline Materials

One of the primary applications of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is in the development of liquid crystalline materials. These materials are essential in the manufacturing of liquid crystal displays (LCDs) and other optoelectronic devices. The compound's ability to exhibit liquid crystalline phases makes it suitable for:

- Display Technologies : Used as a component in LCDs due to its favorable thermal and electro-optical properties.

- Optical Devices : Its unique phase behavior can be exploited in tunable optical devices.

Thermal Stability

The introduction of fluorine into the biphenyl structure enhances thermal stability, making it valuable for high-temperature applications. This property is critical for materials used in environments that require resistance to thermal degradation.

Drug Development

Research indicates that compounds similar to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl can serve as potential drug candidates due to their structural properties. The biphenyl moiety is often found in various pharmaceuticals, contributing to:

- Biological Activity : The compound may exhibit pharmacological effects due to its interaction with biological targets.

- Formulation Stability : Its chemical stability aids in the formulation of solid dosage forms.

Semiconductors

The compound has potential applications as a semiconductor material in organic electronics. Its properties can be harnessed for:

- Organic Photovoltaics : As a material for light absorption and charge transport.

- Organic Field Effect Transistors (OFETs) : Utilized in the development of flexible electronic devices.

Case Study 1: Liquid Crystal Displays

A study demonstrated the effectiveness of incorporating 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl into liquid crystal formulations, resulting in improved response times and thermal stability compared to traditional materials.

Case Study 2: Drug Formulation

Research on the use of biphenyl derivatives in drug formulations highlighted the compound's role in enhancing solubility and bioavailability of active pharmaceutical ingredients, showcasing its potential as an excipient.

准备方法

The synthesis of 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl, which is then subjected to a series of reactions to introduce the fluoro and trans-4-propylcyclohexyl groups.

Cyclohexyl Substitution: The trans-4-propylcyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction, followed by a coupling reaction with the biphenyl derivative.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

化学反应分析

4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

作用机制

The mechanism of action of 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets through hydrogen bonding or van der Waals interactions. The trans-4-propylcyclohexyl group provides steric hindrance, which can influence the compound’s overall conformation and reactivity .

相似化合物的比较

Similar compounds to 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl include:

4-Fluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl: This compound has a butyl group instead of a propyl group, which can affect its physical and chemical properties.

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl: The presence of a pentyl group can lead to differences in liquid crystal behavior and other properties.

4-Fluoro-4’-(trans-4-hexylcyclohexyl)-1,1’-biphenyl: The hexyl group further modifies the compound’s characteristics, making it suitable for different applications.

The uniqueness of 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl lies in its specific combination of fluoro and trans-4-propylcyclohexyl groups, which impart distinct properties that are valuable in various scientific and industrial applications.

生物活性

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 87260-24-0) is a compound of interest primarily due to its applications in the field of liquid crystals and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Structure:

- Molecular Formula: C21H25F

- Molecular Weight: 296.43 g/mol

- Melting Point: 106°C

- Physical Form: Crystalline powder with a white appearance

Chemical Characteristics:

The compound features a biphenyl structure with a fluorine atom and a propylcyclohexyl group, which influences its hydrophobicity and interaction with biological targets. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, impacting its bioavailability and pharmacokinetics.

Anticancer Activity

Recent studies have explored the anticancer potential of biphenyl derivatives, including 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study:

A study conducted on various biphenyl derivatives indicated that modifications on the biphenyl core can significantly enhance anticancer activity. The compound was tested against several cancer cell lines, demonstrating moderate cytotoxic effects compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis suggested that the introduction of bulky substituents at specific positions on the biphenyl ring could improve efficacy against specific cancer types.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. In particular, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.

Enzyme Inhibition Data:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP2C19 | Competitive | 2.5 |

| CYP2D6 | Non-competitive | 3.0 |

These findings indicate that 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl could alter the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.

Structure-Activity Relationship (SAR)

The biological activity of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl can be attributed to its molecular structure. The fluorine atom contributes to increased electron-withdrawing capacity, enhancing interactions with target proteins or enzymes. The propylcyclohexyl group provides a hydrophobic environment that may facilitate membrane permeability.

Key Findings in SAR Studies:

- Fluorine Substitution: Enhances metabolic stability and lipophilicity.

- Cyclohexane Ring: Provides steric bulk that can influence binding affinity to biological targets.

- Biphenyl Core: Essential for maintaining structural integrity and facilitating interactions with target sites.

Toxicological Profile

While exploring the biological activity of this compound, it is also critical to consider its toxicity profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further long-term studies are needed to fully assess its safety in vivo.

属性

IUPAC Name |

1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBQDZYHNOGWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346313 | |

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87260-24-0 | |

| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-fluoro-4'-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。